

# In-depth Technical Guide: Theoretical Studies on Dichloropyridin-2-amine Isomers

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## Compound of Interest

Compound Name: **3,4-Dichloropyridin-2-amine**

Cat. No.: **B068929**

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Audience: Researchers, scientists, and drug development professionals.

**Disclaimer:** Extensive literature searches for theoretical and computational studies on **3,4-Dichloropyridin-2-amine** (CAS: 188577-69-7) did not yield any specific in-depth research papers containing the requested quantitative data (e.g., DFT, HOMO-LUMO analysis, NBO analysis), detailed experimental protocols for theoretical validation, or associated signaling pathways. The information available for this specific isomer is limited to its basic chemical identifiers.

However, to provide a comprehensive guide within the scope of the topic, this document presents a detailed theoretical analysis of a closely related and well-studied isomer, 4-Amino-3,5-dichloropyridine (ADCP). The methodologies, data presentation, and visualizations provided for ADCP serve as a robust template and an illustrative example of the theoretical studies that could be applied to **3,4-Dichloropyridin-2-amine**, should such research be undertaken.

## Introduction to 3,4-Dichloropyridin-2-amine

**3,4-Dichloropyridin-2-amine** is a halogenated aminopyridine derivative. While specific theoretical studies are not publicly available, its basic molecular information is provided below.

Identifier	Value
IUPAC Name	3,4-Dichloro-2-pyridinamine
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>
Molecular Weight	163.01 g/mol <a href="#">[1]</a>
CAS Number	188577-69-7 <a href="#">[1]</a>

## Illustrative Theoretical Study: 4-Amino-3,5-dichloropyridine (ADCP)

To demonstrate the application of theoretical and computational chemistry in the study of dichloropyridin-2-amine isomers, we present findings from research on 4-Amino-3,5-dichloropyridine. This isomer is of interest in medicinal chemistry due to its potential antimicrobial and anti-cancer activities.[\[2\]](#)[\[3\]](#) Theoretical studies, in conjunction with experimental techniques like single-crystal X-ray diffraction, provide deep insights into its molecular structure, stability, and intermolecular interactions.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Molecular Structure and Crystallography

The crystal structure of ADCP has been determined using single-crystal X-ray diffraction.[\[3\]](#) The molecule crystallizes with one molecule in the asymmetric unit.[\[3\]](#)[\[4\]](#) The pyridine ring nitrogen atom is sp<sup>2</sup> hybridized, with a C1—N1—C5 bond angle of 116.4 (5)°.[\[3\]](#) This deviation from the ideal 120° is attributed to the steric strain from the lone pair of electrons on the nitrogen atom.[\[3\]](#)

Table 1: Crystal Data and Structure Refinement for 4-Amino-3,5-dichloropyridine

Parameter	Value
Empirical formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>
Formula weight	163.00
Temperature (K)	293
Wavelength (Å)	0.71073
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
a (Å)	3.8638 (19)
b (Å)	14.593 (7)
c (Å)	12.181 (6)
β (°)	92.45 (2)
Volume (Å <sup>3</sup> )	686.4 (6)
Z	4
Density (calculated) (Mg/m <sup>3</sup> )	1.576
F(000)	328

This data is presented as an example based on studies of ADCP and does not represent **3,4-Dichloropyridin-2-amine**.

## Computational Analysis of Intermolecular Interactions

Energy framework analysis using Density Functional Theory (DFT) at the CE-B3LYP/6-31G(d,p) level reveals the nature and strength of intermolecular interactions that contribute to the crystal packing of ADCP.<sup>[2][3][4]</sup> The primary forces stabilizing the crystal structure are strong N—H···N hydrogen bonds, which form supramolecular chains.<sup>[3][4]</sup> These chains are further interconnected by offset π—π stacking and halogen—π interactions.<sup>[3][4]</sup> Hirshfeld surface analysis quantifies the contributions of various intermolecular contacts, with Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) being the most significant.<sup>[3][4]</sup>

Table 2: Calculated Intermolecular Interaction Energies (kJ/mol) for ADCP

Interaction Type	E_ele	E_pol	E_dis	E_rep	E_tot
N-H···N					
Hydrogen Bonding	-33.8	-8.3	-11.4	37.6	-28.6
π–π Stacking					
Halogen-π Interaction	-0.7	-0.8	-33.5	19.6	-18.3
Halogen-π Interaction					
	-2.2	-0.1	-8.1	5.8	-5.9

This data is illustrative for ADCP, calculated using the CE-B3LYP/6–31G(d,p) basis set, and does not apply to **3,4-Dichloropyridin-2-amine**.<sup>[4]</sup>

## Experimental and Computational Protocols (Illustrative Examples)

The following protocols are based on the studies of ADCP and other similar molecules and serve as a methodological guide.

### Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine

- Dissolution: 4-Amino-3,5-dichloropyridine (0.04075 mg) is dissolved in 20 ml of water.
- Heating: The solution is warmed over a water bath for 20 minutes at 353 K.
- Crystallization: The solution is allowed to cool slowly at room temperature.
- Isolation: After several days, colorless crystals are separated from the mother liquor.<sup>[3]</sup>

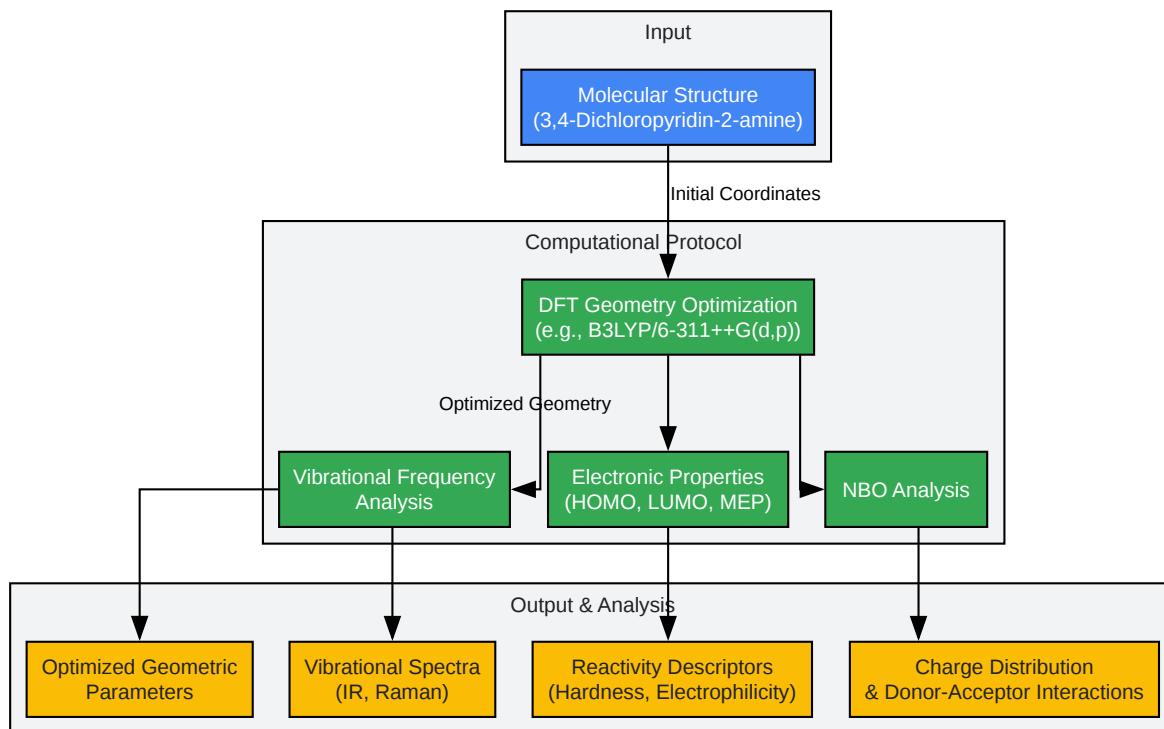
### Computational Methodology

- Geometry Optimization: The molecular geometry is optimized using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).

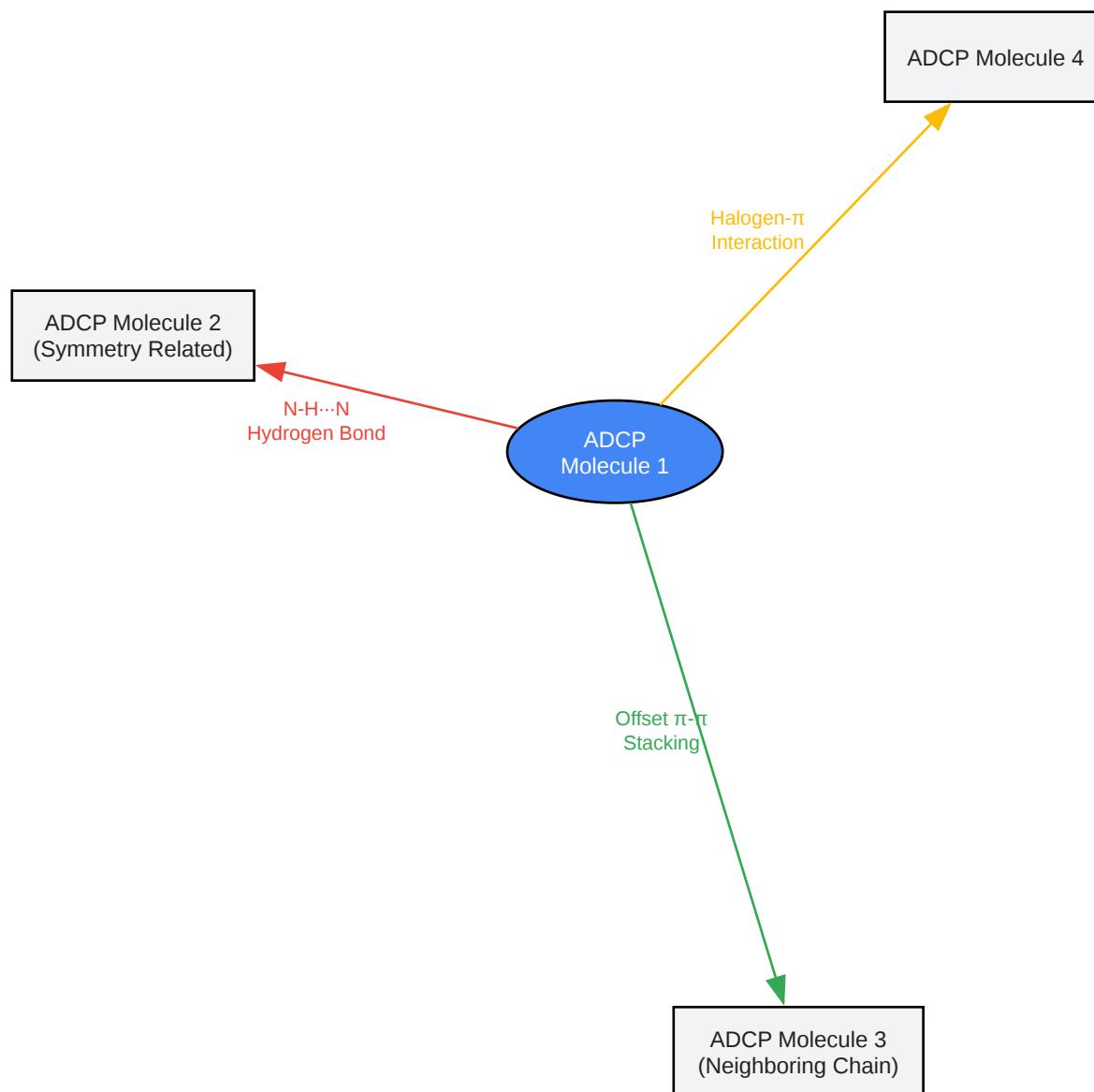
- **Vibrational Frequency Analysis:** To confirm the optimized structure as a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
- **Electronic Properties:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity.
- **Intermolecular Interactions:** For solid-state analysis, energy framework calculations are performed using a method like CE-B3LYP/6–31G(d,p) to compute electrostatic, polarization, dispersion, and repulsion energies between molecular pairs in the crystal lattice.
- **Hirshfeld Surface Analysis:** To visualize and quantify intermolecular contacts, Hirshfeld surfaces and 2D fingerprint plots are generated.

## Visualizations

The following diagrams illustrate the concepts and workflows discussed.

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Caption: A generalized workflow for the theoretical study of a molecule.



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Caption: Key intermolecular interactions in the crystal structure of ADCP.

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